Cas no 2171271-34-2 (4-{N-methyl-1-(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid)

4-{N-methyl-1-(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a rigid (1s,4s)-cyclohexyl backbone, which enhances conformational control in peptide design, and an Fmoc-protected amine group for standard solid-phase peptide synthesis (SPPS) compatibility. The carboxylic acid terminus allows for further coupling reactions, while the N-methyl group reduces steric hindrance and improves solubility in organic solvents. This compound is particularly useful for introducing constrained cyclohexyl motifs into peptide sequences, making it valuable for medicinal chemistry and bioconjugation studies. Its high purity and stability under SPPS conditions ensure reliable performance in complex peptide assembly workflows.
4-{N-methyl-1-(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid structure
2171271-34-2 structure
Product Name:4-{N-methyl-1-(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid
CAS No:2171271-34-2
MF:C27H32N2O5
MW:464.553387641907
CID:6264307
PubChem ID:165568089
Update Time:2025-06-10

4-{N-methyl-1-(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-{N-methyl-1-(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid
    • 2171235-93-9
    • 4-{N-methyl-1-[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid
    • 4-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-methylformamido}butanoic acid
    • 4-{N-methyl-1-[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid
    • 2171271-34-2
    • EN300-1492958
    • EN300-1570740
    • 2172180-07-1
    • EN300-1544518
    • Inchi: 1S/C27H32N2O5/c1-29(16-6-11-25(30)31)26(32)18-12-14-19(15-13-18)28-27(33)34-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,18-19,24H,6,11-17H2,1H3,(H,28,33)(H,30,31)
    • InChI Key: ZCUHOZSSPGNHHR-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCC(C(N(C)CCCC(=O)O)=O)CC1)=O

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 698
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 95.9Ų

4-{N-methyl-1-(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid Pricemore >>

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Additional information on 4-{N-methyl-1-(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid

Comprehensive Analysis of 4-{N-methyl-1-(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid (CAS No. 2171271-34-2)

In the rapidly evolving field of peptide synthesis and medicinal chemistry, 4-{N-methyl-1-(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid (CAS No. 2171271-34-2) has emerged as a critical building block for researchers. This compound, often abbreviated as Fmoc-protected cyclohexyl derivative, plays a pivotal role in solid-phase peptide synthesis (SPPS) due to its unique structural properties. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely recognized for its orthogonal protection strategy, enabling precise control over peptide chain elongation. With the growing demand for customized peptides in drug discovery and biotechnology, this compound has garnered significant attention from pharmaceutical developers and academic labs alike.

The molecular architecture of CAS No. 2171271-34-2 features a cyclohexyl ring with (1s,4s)-stereochemistry, which enhances conformational rigidity—a property highly sought after in designing peptide therapeutics with improved metabolic stability. Recent studies highlight its utility in creating peptidomimetics, particularly for targeting GPCRs (G-protein-coupled receptors), a hot topic in oncology and neurodegenerative disease research. The compound’s butanoic acid tail further allows for versatile conjugation with resins or other functional groups, making it indispensable for combinatorial chemistry workflows. Notably, its compatibility with automated peptide synthesizers aligns with the industry’s shift toward high-throughput screening platforms.

From an SEO perspective, queries like "Fmoc-cyclohexyl amino acid applications" or "CAS 2171271-34-2 solubility data" reflect user interest in practical handling and optimization. Researchers frequently search for "alternative to Fmoc-Protected amino acids" or "how to improve peptide yield using cyclohexyl derivatives", underscoring the need for detailed technical guidance. Environmental considerations also drive searches for "green solvents for Fmoc deprotection", highlighting the compound’s role in sustainable chemistry initiatives. These trends emphasize the importance of providing actionable data, such as optimal reaction conditions (e.g., 20% piperidine in DMF for Fmoc removal) or storage recommendations (-20°C under inert gas).

Innovations in cryo-EM and AI-driven drug design have further elevated the relevance of 4-{N-methyl-1-(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid. Its rigid backbone is instrumental in stabilizing peptide-receptor complexes for structural studies, a technique gaining traction in COVID-19 antiviral research. Additionally, the rise of mRNA therapeutics has spurred interest in peptide-based delivery systems, where this compound’s hydrophobic cyclohexyl moiety aids in membrane penetration. Such applications align with Google Trends data showing increased searches for "peptide-drug conjugates 2024" and "non-natural amino acid suppliers".

Quality control remains a paramount concern for users of CAS No. 2171271-34-2. HPLC and LC-MS analyses typically verify purity (>98%), while NMR spectroscopy confirms the (1s,4s)-configuration. Suppliers often highlight batch-to-batch consistency—a key factor for GMP-compliant production. For those exploring scale-up, search terms like "bulk Fmoc-cyclohexyl acid cost" or "technical vs. HPLC-grade differences" indicate procurement priorities. Regulatory-wise, the compound’s non-hazardous classification (per SDS) facilitates global shipping, though users should consult REACH and FDA inactive ingredient database for compliance updates.

Looking ahead, the integration of machine learning in peptide synthesis promises to optimize the use of 2171271-34-2 by predicting coupling efficiencies. As the scientific community focuses on personalized medicine, this compound’s modularity positions it as a cornerstone for next-generation therapeutics. Its mention in patents related to CAR-T cell enhancers and oral peptide bioavailability underscores its cross-disciplinary potential. For researchers, staying updated via platforms like PubMed or CAS SciFinder is essential to leverage its full capabilities.

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